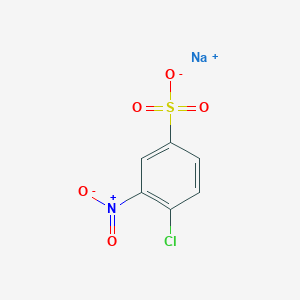

Acide 4-chloro-3-nitrobenzènesulfonique, sel de sodium

Vue d'ensemble

Description

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt is a useful research compound. Its molecular formula is C6H3ClNNaO5S and its molecular weight is 259.6 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ce composé peut être utilisé en synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. C'est une stratégie scientifique pour assembler des composants simples en molécules complexes.

Préparation d'indènes fonctionnalisés 1 H -

Le chlorure de 4-chloro-3-nitrobenzènesulfonyle, un composé apparenté, peut être utilisé dans la préparation d'indènes fonctionnalisés 1 H - via une cyclisation arylative catalysée au cuivre . Cela suggère que le sel de sodium pourrait potentiellement être utilisé dans des réactions similaires.

Synthèse de dérivés d'arylsulfonyl-3-acylindole arylcarbonyl hydrazone N -

Le composé peut être utilisé comme précurseur dans la synthèse de dérivés d'arylsulfonyl-3-acylindole arylcarbonyl hydrazone N - . Ces dérivés présentent une activité nématicide potentielle.

Agent oxydant doux

L'acide 3-nitrobenzènesulfonique, un composé apparenté, est principalement utilisé comme agent oxydant doux . Cela suggère que le sel de sodium pourrait potentiellement être utilisé dans des applications similaires.

Précurseur d'intermédiaires colorants

L'acide 3-nitrobenzènesulfonique est également utilisé comme précurseur d'intermédiaires colorants . Cela suggère que le sel de sodium pourrait potentiellement être utilisé dans la production de colorants et de pigments.

Agent antiréduction protecteur

Le sel de sodium de l'acide 3-nitrobenzènesulfonique est un agent antiréduction protecteur . Cela signifie qu'il peut être utilisé pour empêcher les réactions de réduction indésirables dans une synthèse chimique.

Activité Biologique

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS Number: 17691-19-9) is an important compound in organic synthesis and has been studied for its biological activities. This article provides a comprehensive overview of its biological activity, including toxicity studies, genotoxicity assessments, and potential applications in various fields.

- Molecular Formula : C₆H₃ClNNaO₅S

- Molecular Weight : 259.6 g/mol

- IUPAC Name : Sodium 4-chloro-3-nitrobenzenesulfonate

- Physical State : Solid, typically available as a sodium salt form.

Biological Activity Overview

The biological activity of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt has been evaluated through various studies focusing on its genotoxicity, cytotoxicity, and potential therapeutic applications.

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to damage genetic information within a cell. The compound has been tested in several assays:

- Ames Test : This assay evaluates the mutagenic potential of compounds using bacteria. Studies indicate that 4-Chloro-3-nitrobenzenesulfonic acid exhibits mutagenic properties under certain conditions, suggesting a potential risk for genetic damage .

- Mammalian Cell Mutagenicity Assay : Results from mammalian cell assays have shown varying degrees of mutagenicity, which may depend on concentration and exposure duration .

Toxicity Assessments

Toxicological evaluations have provided insights into the safety profile of this compound:

- Acute Toxicity : In rat studies, the oral LD50 was found to be greater than 2000 mg/kg, indicating low acute toxicity .

- Chronic Exposure Studies : Long-term exposure in rats showed increased relative kidney weights and other signs of toxicity at higher doses (e.g., 898 mg/kg-day) . However, these effects were considered marginal and possibly confounded by unrelated factors.

Case Studies and Research Findings

Several studies have highlighted the biological implications of 4-Chloro-3-nitrobenzenesulfonic acid:

- Study on Kidney Toxicity :

- Cytotoxicity in Cell Lines :

-

Environmental Impact Studies :

- Objective : To investigate biodegradation potential.

- Findings : Research indicated that while some benzenesulfonic acids are biodegradable under aerobic conditions, 4-Chloro-3-nitrobenzenesulfonic acid exhibited limited biodegradation potential when tested with microbial strains like Pseudomonas fluorescens .

Data Tables

| Study Type | Organism/Cell Type | Concentration Range | Key Findings |

|---|---|---|---|

| Ames Test | Bacterial strains | Varies | Mutagenic potential observed |

| Mammalian Cell Assay | Rat cells | Varies | Indications of mutagenicity |

| Chronic Toxicity Study | Rats | 45 - 1800 mg/kg | Increased kidney weight at higher doses |

| Cytotoxicity Assay | Human cell lines | >100 µM | Induced apoptosis |

| Biodegradation Study | Pseudomonas fluorescens | Not specified | Limited biodegradation observed |

Propriétés

IUPAC Name |

sodium;4-chloro-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUGKTDTYSAMAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClNNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066245 | |

| Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17691-19-9 | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-chloro-3-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-chloro-3-nitrobenzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNE7E5C39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.